N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C15H16N4O2. It is used primarily in proteomics research and has various applications in scientific research due to its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide typically involves the reaction of 4-aminobenzylamine with cyclopropylcarbonyl chloride to form the intermediate compound, which is then reacted with imidazole-1-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring and benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide is used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure but with different functional groups and applications.
Suberanilic acid: Another compound with similar amide functionality but different biological activity.
Uniqueness
N-[(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it valuable in various research fields .
Properties
Molecular Formula |
C15H16N4O2 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[[4-(cyclopropanecarbonylamino)phenyl]methyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c20-14(12-3-4-12)18-13-5-1-11(2-6-13)9-17-15(21)19-8-7-16-10-19/h1-2,5-8,10,12H,3-4,9H2,(H,17,21)(H,18,20) |
InChI Key |
UBKDAXPSCPELDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CNC(=O)N3C=CN=C3 |
Origin of Product |
United States |
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